molecular formula C17H14BrNO3S B2416496 2-bromo-N-(4-(furan-3-yl)benzyl)benzenesulfonamide CAS No. 2034279-59-7

2-bromo-N-(4-(furan-3-yl)benzyl)benzenesulfonamide

Cat. No.: B2416496
CAS No.: 2034279-59-7
M. Wt: 392.27
InChI Key: RIOALAHORTXREL-UHFFFAOYSA-N
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Description

2-bromo-N-(4-(furan-3-yl)benzyl)benzenesulfonamide is an organic compound that features a bromine atom, a furan ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-(furan-3-yl)benzyl)benzenesulfonamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-(furan-3-yl)benzyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation Reactions: The furan ring can be oxidized to form different products.

    Reduction Reactions: The sulfonamide group can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation reactions can produce furan derivatives with different functional groups.

Scientific Research Applications

2-bromo-N-(4-(furan-3-yl)benzyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-(furan-3-yl)benzyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-(4-(furan-3-yl)benzyl)benzenesulfonamide is unique due to the presence of both a furan ring and a benzenesulfonamide group, which can impart distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-bromo-N-[[4-(furan-3-yl)phenyl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3S/c18-16-3-1-2-4-17(16)23(20,21)19-11-13-5-7-14(8-6-13)15-9-10-22-12-15/h1-10,12,19H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOALAHORTXREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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